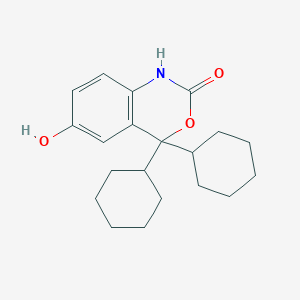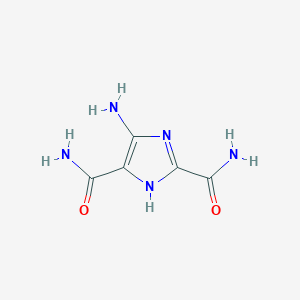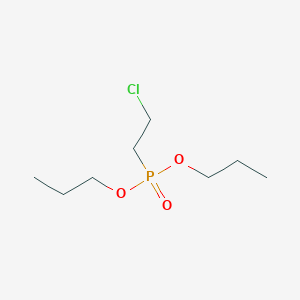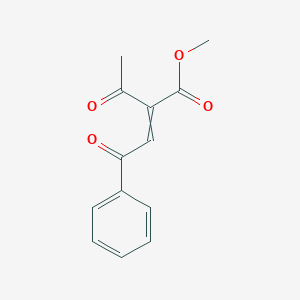
4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, medicinal chemistry, and polymer chemistry. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a cyclohexyl group and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with salicylaldehyde, followed by cyclization with formaldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Wissenschaftliche Forschungsanwendungen
4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance materials, such as resins and coatings, due to its thermal stability and mechanical properties.
Wirkmechanismus
The mechanism of action of 4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzoxazine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazine: A parent compound with a simpler structure.
Benzoxazinone: A derivative with a ketone group.
Cyclohexylbenzoxazine: A similar compound with different substituents on the benzoxazine ring.
Uniqueness
4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific combination of cyclohexyl and hydroxyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
89433-26-1 |
|---|---|
Molekularformel |
C20H27NO3 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4,4-dicyclohexyl-6-hydroxy-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C20H27NO3/c22-16-11-12-18-17(13-16)20(24-19(23)21-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h11-15,22H,1-10H2,(H,21,23) |
InChI-Schlüssel |
ZPSPFQXUBXXNEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2(C3=C(C=CC(=C3)O)NC(=O)O2)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)
![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)




![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)

![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)


![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
